1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride
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Overview
Description
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a naphthalenyloxy group. It is often used in research due to its potential therapeutic properties and its role as a ligand in biochemical studies .
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The initial step involves the formation of the piperazine ring through a cyclization reaction.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a methoxyphenyl halide as the reagent.
Incorporation of the Naphthalenyloxy Group: The final step involves the attachment of the naphthalenyloxy group through an etherification reaction, using a naphthalenol derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives with modified functional groups that retain the core structure of the original compound .
Scientific Research Applications
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological receptors, particularly in the context of neurotransmitter systems.
Medicine: Research has explored its potential therapeutic effects, including its role as an antagonist or agonist in various biochemical pathways.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and physiological responses .
Comparison with Similar Compounds
1-[4-(4-Methoxyphenyl)piperazin-1-YL]-3-(naphthalen-1-yloxy)propan-2-OL dihydrochloride can be compared with other similar compounds, such as:
Para-Methoxyphenylpiperazine: This compound shares the methoxyphenyl and piperazine components but lacks the naphthalenyloxy group, resulting in different chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3.ClH/c1-28-22-11-9-20(10-12-22)26-15-13-25(14-16-26)17-21(27)18-29-24-8-4-6-19-5-2-3-7-23(19)24;/h2-12,21,27H,13-18H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLMYUKIUHKIQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57149-09-4 |
Source
|
Record name | 1-Piperazineethanol, 4-(4-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57149-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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